

Sabarubicin phase II clinical trial results ovarian cancer

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Compound Focus: Sabarubicin

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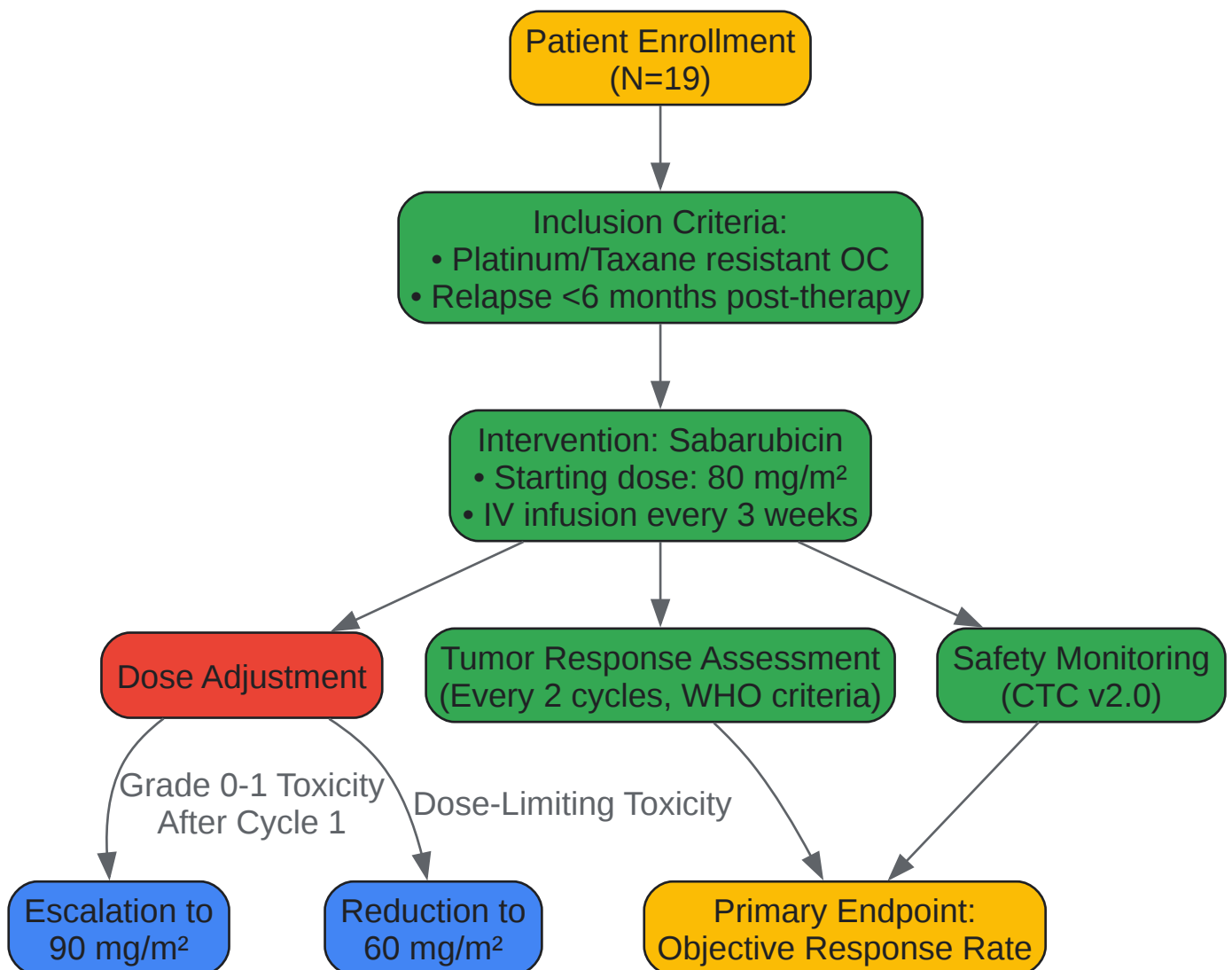
Sabarubicin Phase II Trial Results at a Glance

Trial Aspect	Details & Results
Trial Identifier	NCT00315459 (PubMed ID: 15528985)
Patient Population	19 patients with locally advanced/metastatic ovarian cancer, resistant to or relapsing within 6 months of 1st-line platinum/taxane therapy [1].
Intervention	Sabarubicin: 80 mg/m ² IV every 3 weeks, with potential dose escalation or reduction [1].
Primary Efficacy Results	Objective Response Rate (ORR): 5.3% (1 patient with confirmed partial response). Disease Control Rate (DCR): 52.6% (1 partial response + 9 stable disease) [1].
Survival Outcomes	Median Time to Progression: ~125 days. Median Overall Survival: 62 days [1].
Common Grade 3-4 Non-Hematologic Toxicities	Fatigue, nausea, stomatitis, anorexia, vomiting, abdominal pain, hyponatremia [1].

Trial Aspect	Details & Results
Key Hematologic Toxicity	Grade 3-4 neutropenia was frequent, observed in 25 of 52 courses at the 80 mg/m ² dose level [1].
Cardiac Toxicity	2 patients had LVEF fall below 50%; 3 had a >15% decrease from baseline. No symptomatic congestive heart failure was reported [1].

Experimental Protocol & Methodology

For a clear understanding of the trial design, the following diagram outlines the key stages of the phase II study.



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Pharmacokinetic Analysis Method

A separate, supportive study developed a specialized method to measure **sabarubicin** levels in patients, which is critical for understanding how the drug behaves in the body [2] [3].

- **Analytical Technique:** Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [2] [3].
- **Analyte:** **Sabarubicin** and its alcohol metabolite (M3) [2].
- **Sample Type:** Human plasma [2].
- **Key Method Parameters:** The method was validated for a calibration range of **2-400 ng/mL for sabarubicin** and **0.5-100 ng/mL for its M3 metabolite**. It demonstrated excellent linearity ($r > 0.99$) and met pre-defined standards for precision and accuracy [2].

Interpretation of Trial Outcomes

The phase II results position **sabarubicin** within the challenging landscape of treating platinum-resistant ovarian cancer.

- **Efficacy Context:** The low objective response rate is consistent with the difficulty of treating this resistant patient population. However, the disease control rate suggests the drug may have a role in stabilizing the cancer [1].
- **Safety Profile:** The dominant hematologic toxicity (neutropenia) was manageable. Its cardiac safety profile, with no reported symptomatic heart failure, is a notable characteristic for an anthracycline [1].
- **Conclusion & Future Direction:** The study authors concluded that while **sabarubicin's** single-agent activity was limited, its ability to achieve disease stabilization and its manageable toxicity profile could warrant further investigation, potentially in combination therapies for advanced ovarian cancer [1].

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